3-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile
Description
Properties
IUPAC Name |
3-[[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c19-12-15-3-1-4-16(11-15)13-20-6-2-5-17(14-20)18(22)21-7-9-23-10-8-21/h1,3-4,11,17H,2,5-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIFNVKGCOAFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)C#N)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorinated Analog: 3-Fluoro-4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile
- Structure : Differs by a fluorine atom at the benzonitrile’s 3-position.
- Molecular Formula : C₁₈H₂₂FN₃OS (MW: 347.5) vs. C₁₈H₂₂N₃OS (MW: 330.45 for the parent compound).
- Impact : Fluorination often enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. The electron-withdrawing fluorine may also alter electronic distribution, affecting binding to target proteins .
Piperazine Derivative: 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile
- Structure : Replaces the thiomorpholine-carbonyl-piperidine group with a phenethyl-substituted piperazine.
- Molecular Formula : C₂₀H₂₃N₃ (MW: 305.42).
- The phenethyl group introduces aromaticity and increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Dual Piperidine Derivative: 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
- Structure : Features two piperidine rings attached to the benzonitrile core.
- Impact : The dual piperidine system increases molecular rigidity and van der Waals interactions, as observed in its crystal packing . This compound is a precursor for anticancer and antimalarial agents, suggesting that structural rigidity may enhance target selectivity.
Positional Isomer: 3-{[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile (CAS: 2877634-18-7)
- Structure : Thiomorpholine-carbonyl group at the piperidine’s 4-position instead of 3.
- Impact : Positional isomerism could lead to divergent spatial arrangements, altering receptor-binding kinetics or off-target effects. This highlights the importance of substitution patterns in drug design .
Preparation Methods
Preparation of Thiomorpholine-4-carbonyl Chloride
Thiomorpholine is treated with phosgene (COCl₂) or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under nitrogen atmosphere to generate thiomorpholine-4-carbonyl chloride.
Reaction Conditions :
-
Temperature: 0–5°C (exothermic reaction control).
-
Solvent: DCM.
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Workup: Evaporation under reduced pressure to isolate the acyl chloride.
Coupling with Piperidine
The acyl chloride is reacted with piperidine in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form 3-(thiomorpholine-4-carbonyl)piperidine .
Typical Procedure :
Alkylation of Piperidine with (Bromomethyl)benzonitrile
Synthesis of (Bromomethyl)benzonitrile
3-(Bromomethyl)benzonitrile is prepared via free radical bromination of 3-methylbenzonitrile using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride.
Reaction Conditions :
-
Temperature: 80°C, reflux.
-
Time: 6 hours.
Yield : ~85%.
N-Alkylation of 3-(Thiomorpholine-4-carbonyl)piperidine
The piperidine intermediate undergoes alkylation with (bromomethyl)benzonitrile in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base.
Procedure :
Alternative Pathways and Optimization
Reductive Amination Approach
A secondary route involves reductive amination between 3-(thiomorpholine-4-carbonyl)piperidine and 3-cyanobenzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM.
Conditions :
Mitsunobu Reaction for Ether Linkage
For analogs with oxygen linkers, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) couples alcohols with amines. However, this method is less favorable for benzonitrile derivatives due to competing side reactions.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acyl Chloride Coupling | High efficiency, scalable | Requires toxic reagents (phosgene) | 78–95% |
| Reductive Amination | Mild conditions | Lower yield due to equilibrium | 70% |
| Mitsunobu Reaction | Versatile for stereochemistry | Costly reagents, side reactions | <50% |
Scale-Up Considerations and Industrial Relevance
Large-scale synthesis prioritizes the acyl chloride pathway due to reproducibility. Key factors include:
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Solvent Selection : DCM preferred for amide coupling; switched to toluene for bromination to reduce toxicity.
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Purification : Chromatography replaced with recrystallization (e.g., using ethanol/water mixtures).
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Quality Control : HPLC purity >99% achieved via gradient elution (C18 column, 0.1% TFA in H₂O/MeCN) .
Q & A
Q. Basic
- 1H/13C NMR : Confirm piperidine/thiomorpholine ring conformations (e.g., chair vs. boat) and benzonitrile aromatic protons (δ 7.5–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 372.16) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) with UV detection at 254 nm .
Q. Advanced
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in the piperidine-thiomorpholine region to confirm stereochemistry .
- X-ray crystallography : Determines absolute configuration, though crystallization challenges may require co-crystallization with chiral auxiliaries .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic
Q. Advanced
- Target engagement studies : CETSA (Cellular Thermal Shift Assay) validates direct target binding in live cells .
- Mechanistic profiling : RNA-seq or phosphoproteomics identifies downstream signaling pathways affected by thiomorpholine-piperidine interactions .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Q. Advanced
- Piperidine substitution : Replace the methyl group with cyclopentyl (as in ) to enhance hydrophobic interactions with target pockets.
- Thiomorpholine modifications : Introduce electron-withdrawing groups (e.g., CF3) to improve metabolic stability .
- Benzonitrile bioisosteres : Replace the nitrile with tetrazole to enhance solubility without sacrificing target affinity .
How should researchers address discrepancies in biological activity data across studies?
Q. Advanced
- Assay standardization : Validate cell lines (e.g., mycoplasma-free status) and normalize enzyme activity units across labs .
- Solubility adjustments : Use DMSO stock solutions ≤0.1% to prevent solvent interference in cell-based assays .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish true activity differences from batch variability .
What safety protocols are critical for handling this compound?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of benzonitrile vapors .
- Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols .
Which computational tools predict the pharmacokinetic properties of this compound?
Q. Advanced
- ADMET prediction : SwissADME or ADMETLab estimate logP (2.8–3.5), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular docking (AutoDock Vina) : Models interactions with FPTase active sites, prioritizing substituents with ΔG < -8 kcal/mol .
- MD simulations (GROMACS) : Assess thiomorpholine flexibility in aqueous vs. lipid bilayer environments .
What in vivo models are appropriate for preclinical testing?
Q. Advanced
- Rodent pharmacokinetics : Intravenous/oral dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis (t1/2, Cmax) .
- Xenograft models : Subcutaneous tumor implants (e.g., HCT-116 colorectal) to evaluate antitumor efficacy and toxicity .
How can solubility challenges be mitigated during formulation?
Q. Advanced
- Co-solvent systems : PEG-400/water mixtures increase solubility >5 mg/mL .
- Nanoparticle encapsulation : PLGA-based NPs improve bioavailability and reduce hepatic first-pass metabolism .
- Salt formation : Hydrochloride salts enhance aqueous solubility via protonation of the piperidine nitrogen .
What structural analogs of this compound have documented bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
